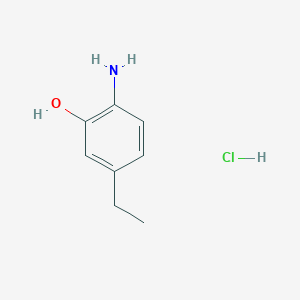

2-Amino-5-ethylphenol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-5-ethylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5,10H,2,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAJCDAIQPZDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164418 | |

| Record name | 2-Amino-5-ethylphenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149861-22-3 | |

| Record name | Phenol, 2-amino-5-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149861-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-ethylphenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149861223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-ethylphenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-ethylphenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-ethylphenol HCI | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-5-ETHYLPHENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5IWK1V8FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 2-Amino-5-ethylphenol hydrochloride from 2-amino-5-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Amino-5-ethylphenol hydrochloride from its free base, 2-amino-5-ethylphenol. The information presented herein is intended for a technical audience and details the chemical transformation, experimental protocols, and physical and chemical properties of the resulting salt.

Introduction

2-Amino-5-ethylphenol is a substituted aromatic amine and phenol derivative. Its conversion to the hydrochloride salt is a common practice in chemical and pharmaceutical development. The formation of a hydrochloride salt can enhance the compound's stability, and aqueous solubility, and facilitate its handling and formulation.[1] The synthesis is a straightforward acid-base reaction where the amino group of 2-amino-5-ethylphenol is protonated by hydrochloric acid.

Reaction Scheme

The chemical transformation involves the reaction of 2-amino-5-ethylphenol with hydrochloric acid (HCl) to yield this compound.

Chemical Equation:

C₈H₁₁NO + HCl → C₈H₁₂ClNO

(2-amino-5-ethylphenol + Hydrochloric acid → this compound)

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in the tables below.

Table 1: Properties of 2-Amino-5-ethylphenol (Starting Material)

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Appearance | Data not available |

| Solubility | Data not available |

Table 2: Properties of this compound (Product)

| Property | Value |

| Molecular Formula | C₈H₁₂ClNO |

| Molecular Weight | 173.64 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >163°C (decomposes) |

| Solubility | Soluble in water and ethanol |

| Purity (Typical) | ≥98% (by HPLC) |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on general principles of hydrochloride salt formation for aromatic amines.

Materials:

-

2-amino-5-ethylphenol

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Isopropanol (IPA)

-

Diethyl ether

-

Deionized water

-

pH paper or pH meter

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: In a round bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-amino-5-ethylphenol in a suitable volume of isopropanol (e.g., 5-10 mL per gram of starting material). Stir the mixture at room temperature until the solid is completely dissolved.

-

Acidification: While stirring, slowly add a slight molar excess (approximately 1.05 to 1.1 equivalents) of concentrated hydrochloric acid dropwise to the solution using a dropping funnel. A precipitate is expected to form during the addition. The reaction is an exothermic acid-base neutralization.

-

Crystallization/Precipitation: After the addition of HCl is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete salt formation. If crystallization is slow, the mixture can be cooled in an ice bath to promote precipitation. To further induce precipitation, an anti-solvent such as diethyl ether can be slowly added until the product crashes out of the solution.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether to remove any residual impurities and to aid in drying.

-

Drying: Dry the purified this compound in a vacuum oven or a desiccator at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Yield:

While a specific yield for this reaction is not widely published, similar acid-base salt formations typically proceed in high yield, often exceeding 90-95%, assuming efficient precipitation and isolation.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Product Characterization

| Analytical Technique | Purpose | Expected Result |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | ≥98% |

| Melting Point Analysis | Identification and purity check | Sharp melting point, consistent with reference values (>163°C with decomposition) |

| Infrared (IR) Spectroscopy | Functional group confirmation | Appearance of a broad N-H stretch from the ammonium salt, and shifts in aromatic region peaks. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Chemical shifts and integration consistent with the protonated structure. |

Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

2-amino-5-ethylphenol: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and a face shield.

-

Isopropanol and Diethyl Ether: Flammable solvents. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from its free base is a high-yielding and straightforward acid-base reaction. The resulting hydrochloride salt offers improved physical properties, which are advantageous for various applications in research and development. The provided protocol and analytical methods serve as a comprehensive guide for the successful synthesis and characterization of this compound.

References

what is the CAS number for 2-Amino-5-ethylphenol hydrochloride

CAS Number: 149861-22-3

This document provides a comprehensive technical overview of 2-Amino-5-ethylphenol hydrochloride, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an organic compound primarily utilized as a key intermediate in the synthesis of fine chemicals and as a precursor in oxidative hair dye formulations.[1][2] Its chemical structure consists of a phenol ring substituted with an amino group and an ethyl group, presented as a hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 149861-22-3 | [3][4] |

| Molecular Formula | C₈H₁₂ClNO | [3][5] |

| Molecular Weight | 173.64 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | >163-185°C (with decomposition) | [2] |

| Solubility | Soluble in water and ethanol | [2] |

| Purity (Typical) | ≥98% (by HPLC) | [2][5] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [3] |

| logP (Predicted) | 1.9586 | [3] |

Synthesis and Mechanism of Action

Synthesis Pathway

The hydrochloride salt is typically formed in the final step of the synthesis by reacting 2-amino-5-ethylphenol with hydrochloric acid. A general industrial method for producing 2-amino-5-alkyl-phenols involves the alkali fusion of the corresponding amino-alkyl-benzenesulfonic acid, followed by neutralization with a mineral acid like HCl to precipitate the product.

Mechanism of Action in Oxidative Hair Dyes

In cosmetic applications, this compound functions as a "coupler" or dye precursor.[6] It is formulated with a "developer" (e.g., p-phenylenediamine) and an oxidizing agent, typically hydrogen peroxide. When applied to hair, the small precursor molecules penetrate the hair shaft. The oxidizing agent then catalyzes a reaction between the coupler and developer, forming large, colored polymer molecules that are trapped within the hair structure, resulting in a long-lasting color.[1]

Experimental Protocols

The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of this compound. The following protocols are based on their published opinion.[6]

In Vitro Skin Corrosion Assay

This experiment assesses the potential of a substance to cause skin corrosion using a reconstituted human epidermis (RHE) model.

-

Guideline: Comparable to ECVAM-validated RHE models.

-

Test System: Reconstituted Human Epidermis model (e.g., SkinEthic).

-

Test Substance: this compound, neat (100% powder).

-

Methodology:

-

Quality Control: Prior to testing, the transepidermal electrical resistance (TER) of two skin discs from the batch is measured to ensure tissue barrier integrity (> 10 kΩ).

-

Application: The neat substance is applied directly to the epidermal surface of three separate skin discs.

-

Controls: Three positive control discs (e.g., 36% hydrochloric acid) and three negative control discs (sterile distilled water) are assayed in parallel.

-

Exposure: The contact period for all discs is 24 hours.

-

Removal: At the end of the exposure period, the test material is thoroughly washed from the skin disc surface with warm tap water.

-

Endpoint Measurement: The TER is measured again for each disc. A significant drop in electrical resistance indicates damage to the skin barrier.

-

Acute Oral Toxicity Study

This study provides data on the health effects of a single oral dose of the substance.

-

Guideline: Acute Toxic Class Method.

-

Test System: Female rats (two groups of 3 animals each).

-

Test Substance: this compound dissolved in water.

-

Methodology:

-

A single dose of 2000 mg/kg body weight is administered by oral gavage.

-

Animals are observed for a period of 15 days.

-

Body weight is recorded just before administration and on days 1, 8, and 15.

-

Clinical signs of toxicity and mortality are recorded daily.

-

A full autopsy is performed on all animals after death or at the end of the study period.

-

Safety and Handling

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C, away from moisture.[5]

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US5847217A - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. ec.europa.eu [ec.europa.eu]

molecular structure and weight of 2-Amino-5-ethylphenol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-ethylphenol hydrochloride is a synthetic organic compound with the chemical formula C₈H₁₂ClNO. It is primarily utilized as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes. Its most prominent application is as a precursor in oxidative hair coloring formulations. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and available toxicological data. While detailed experimental protocols for its synthesis and analysis are not extensively published, this guide compiles available information to support research and development activities.

Molecular Structure and Properties

The molecular structure of this compound consists of a phenol ring substituted with an amino group at the second position and an ethyl group at the fifth position, with the hydrochloride salt formed at the amino group.

Molecular Formula: C₈H₁₂ClNO[1][2][3]

Molecular Weight: 173.64 g/mol [1][2][3]

CAS Number: 149861-22-3[1][2][3]

Synonyms: 6-Amino-m-ethylphenol hydrochloride, Phenol, 2-amino-5-ethyl-, hydrochloride[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Melting Point | >163 °C (decomposes) | [3] |

| Solubility | Soluble in water and ethanol; slightly soluble in DMSO and Methanol. | [3][4] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity | ≥98% (by HPLC) | [1][4] |

| Storage | 4°C, stored under nitrogen, away from moisture | [1] |

Experimental Protocols

General Synthesis of 2-Amino-5-alkyl-phenols

A general process for the preparation of 2-amino-5-alkyl-phenols is described in patent literature. This process involves the alkali fusion of a corresponding amino-alkyl-benzenesulfonic acid. The following is a generalized workflow based on this patent.

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Materials:

-

2-Amino-5-ethyl-benzenesulfonic acid sodium salt

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Activated carbon

-

Nitrogen gas

Procedure:

-

Alkali Fusion: The sodium salt of 2-amino-5-ethyl-benzenesulfonic acid is reacted with a significant molar excess of potassium hydroxide. The reaction is carried out at a high temperature (e.g., 300°C) and pressure (e.g., 15-20 bar) for several hours with stirring to yield the potassium salt of 2-amino-5-ethyl-phenol.

-

Dilution: After cooling, the reaction mixture is diluted with water to a concentration of approximately 5% by weight of the product.

-

Acidification: The alkaline suspension of the potassium salt is carefully neutralized by metering in aqueous hydrochloric acid at an elevated temperature (e.g., 90°C) to a pH of 0.5 to 1.0. This converts the potassium salt to the hydrochloride salt of 2-amino-5-ethylphenol.

-

Purification (Decolorization): The resulting acidic solution may be clarified with activated carbon at an elevated temperature (e.g., 100°C) to remove tarry byproducts.

-

Precipitation: The pH of the clarified solution is then adjusted to 4.5 to 6.0 with an aqueous base (e.g., sodium hydroxide solution) under an inert atmosphere (nitrogen) to precipitate the free base, 2-amino-5-ethylphenol.

-

Isolation: The precipitated product is isolated by filtration, washed with water, and dried. To obtain the hydrochloride salt, the isolated free base would be redissolved in an appropriate solvent and treated with hydrochloric acid.

Toxicological Assessment Protocols

The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of 2-Amino-5-ethylphenol HCl. The following are summaries of the methodologies used in the toxicological assessments.

-

Test System: Female rats.

-

Method: The study was conducted using the acute toxic class method.

-

Procedure: The test substance was dissolved in water and administered orally at a dose of 2000 mg/kg body weight to two groups of three animals each. The animals were observed for 15 days for any signs of toxicity. Body weight was recorded before administration and on days 1, 8, and 15. A full autopsy was performed on all animals after the observation period.[5]

-

Test System: Rats.

-

Procedure: this compound solutions were administered daily via oral gavage for 13 weeks. The homogeneity and stability of the dosing solutions were confirmed prior to the study. Homogeneity was assessed by analyzing samples from the top, middle, and bottom of the preparation, with variations expected to be within 87%-105% of the initial concentration. The stability of the solutions at room temperature was confirmed for 7 days, with a maximum deviation of 3.8% from the initial concentration.[5]

-

Test System: Rats.

-

Procedure: The test substance was administered to pregnant rats during the period of organogenesis. The homogeneity of the solutions was confirmed to be between 89% and 103% of the initial concentration, and the solutions were stable for 7 days at room temperature (deviation <10%).[5]

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available scientific literature describing the specific biological activities or the involvement of this compound in any signaling pathways. Its primary known function is as a chemical intermediate, particularly in the formation of colorants in oxidative hair dyes through a chemical oxidation process.

Visualizations

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis and toxicological evaluation of this compound.

Caption: Generalized workflow for the synthesis of 2-Amino-5-ethylphenol.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. US5847217A - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

- 3. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Online CAS Number 149861-22-3 - TRC - this compound | LGC Standards [lgcstandards.com]

physical and chemical properties of 2-Amino-5-ethylphenol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, applications, and analytical methodologies for 2-Amino-5-ethylphenol hydrochloride (CAS: 149861-22-3). The information is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a substituted aromatic amine that serves as a key intermediate in various chemical syntheses. Its physical and chemical characteristics are crucial for its handling, storage, and application in further manufacturing processes.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-5-ethylphenol;hydrochloride | [1] |

| Synonyms | 2-AMINO-5-ETHYLPHENOL HCL, 6-Amino-m-ethylphenol hydrochloride | [1] |

| CAS Number | 149861-22-3 | [2] |

| Molecular Formula | C₈H₁₂ClNO or C₈H₁₁NO·HCl | [1][3] |

| Molecular Weight | 173.64 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder; White to Light Brown Solid | [2] |

| Melting Point | >163°C (decomposes) | [2] |

| Solubility | Soluble in water and ethanol; Slightly soluble in DMSO and Methanol | [2] |

| Purity (Typical) | ≥98% (by HPLC) | |

| Stability | Hygroscopic; solutions are stable for 7 days at room temperature.[2][5] | [2][5] |

Synthesis and Industrial Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of a wide range of organic compounds. Its reactivity, stemming from the amino and phenolic hydroxyl groups, allows for its incorporation into larger, more complex molecules.

A general workflow for the synthesis and application of this compound is illustrated below. The synthesis often involves the reaction of 2-amino-5-ethylphenol with hydrochloric acid to produce the hydrochloride salt.[3] A more general industrial preparation for 2-amino-5-alkyl-phenols involves the alkaline hydrolysis of 2-amino-5-alkyl-benzenesulfonic acids under pressure.[6]

References

- 1. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 149861-22-3 [m.chemicalbook.com]

- 3. Buy this compound (EVT-356958) | 149861-22-3 [evitachem.com]

- 4. chemscene.com [chemscene.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

2-Amino-5-ethylphenol hydrochloride solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-ethylphenol hydrochloride (CAS No. 149861-22-3), a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Understanding the solubility of this compound is critical for its application in various research and development stages, including formulation, synthesis, and quality control.

Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClNO | [2][3][4] |

| Molecular Weight | 173.64 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Approximately 180-185°C (decomposes) | [1] |

Solubility Data

The solubility of this compound has been determined in aqueous and various organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison and aid in solvent selection for experimental and manufacturing processes.

| Solvent | Solubility | Temperature |

| Water | 428 g/L | 20 °C[5] |

| Ethanol | Soluble | Not Specified[1] |

| Methanol | Slightly Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified |

| Neutral Solvents | Slightly Soluble | Not Specified[1] |

Experimental Protocols

A standardized method for determining water solubility is crucial for regulatory and scientific purposes. The quantitative water solubility data reported here was generated in a study adhering to established guidelines.

Methodology for Water Solubility Determination (Based on OECD Guideline 105)

The flask method, a common and reliable technique for determining the water solubility of substances, is outlined below. This method is designed to determine the saturation mass concentration of a substance in water.

Principle: A specific amount of the test substance is dissolved in water at a given temperature to achieve a saturated solution. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath

-

Shaker or stirrer

-

Centrifuge (if necessary for phase separation)

-

Analytical instrumentation appropriate for the substance (e.g., HPLC, UV-Vis spectrophotometry)

-

Standard laboratory glassware

Procedure:

-

Preparation: A supersaturated solution of this compound in water is prepared.

-

Equilibration: The solution is stirred at a constant temperature (e.g., 20°C) for a sufficient period to allow it to reach equilibrium. This is typically done for at least 24 hours.

-

Phase Separation: If undissolved particles are present, the saturated solution is separated from the excess solid by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

Replicates: The experiment is performed in replicate to ensure the precision and reliability of the results.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound like this compound.

Caption: General workflow for determining chemical solubility.

References

A Technical Guide to the Spectroscopic Analysis of 2-Amino-5-ethylphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic data and analytical protocols for 2-Amino-5-ethylphenol hydrochloride (CAS No: 149861-22-3). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are not publicly available at the time of this publication. This document, therefore, provides general information, predicted data where possible, and standardized experimental protocols for the acquisition of such data. A general workflow for the spectroscopic analysis of a chemical compound is also presented.

Introduction

This compound is a chemical compound with the molecular formula C₈H₁₂ClNO.[1][2][3][4][5] It is recognized for its applications as an intermediate in the synthesis of dyes and other specialty chemicals. Accurate spectroscopic data is crucial for its identification, purity assessment, and quality control in research and industrial applications. This guide is intended to be a resource for professionals requiring such analytical information.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClNO | [1][2][3][4] |

| Molecular Weight | 173.64 g/mol | [1][3][4] |

| CAS Number | 149861-22-3 | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | >163°C (decomposes) | |

| Solubility | Soluble in water and ethanol | [5] |

Spectroscopic Data

A thorough search of available scientific databases and literature did not yield publicly available experimental ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for this compound. While the use of NMR for characterization is mentioned in some contexts, the actual data is not provided.

In the absence of experimental data, predictive models can offer estimated values. However, these should be used with the understanding that they are not a substitute for experimentally derived data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Predicted chemical shifts for the protons in this compound would likely show signals corresponding to the aromatic protons, the ethyl group protons (a quartet and a triplet), and exchangeable protons from the amine, hydroxyl, and ammonium groups.

¹³C NMR (Carbon-13 NMR): Predicted chemical shifts would include distinct signals for the aromatic carbons, with variations based on their substitution, and two signals for the ethyl group carbons.

Infrared (IR) Spectroscopy

A predicted IR spectrum would likely exhibit characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3600 cm⁻¹ region), C-H stretches of the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O and C-N stretching vibrations (in the 1000-1300 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (2-Amino-5-ethylphenol) at m/z 137.18.[6] Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The spectral width should cover the expected range of chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer, for example, one with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While this compound is a known chemical intermediate, its detailed experimental spectroscopic data is not readily accessible in the public domain. This guide provides the available physical and chemical properties and outlines the standard methodologies for researchers to obtain the necessary NMR, IR, and MS data. The provided workflow offers a clear process for the systematic characterization of this and other similar compounds. It is recommended that researchers undertaking work with this compound perform their own spectroscopic analyses to ensure the identity and purity of their materials.

References

- 1. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. This compound CAS#: 149861-22-3 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Amino-5-ethylphenol | C8H11NO | CID 4712167 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-5-ethylphenol hydrochloride safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for 2-Amino-5-ethylphenol hydrochloride (CAS No. 149861-22-3). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on safe handling, storage, and emergency preparedness.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior and for designing appropriate experimental and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClNO | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 173.64 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline powder | --INVALID-LINK--[4] |

| Melting Point | >163°C (decomposes) | --INVALID-LINK--[2] |

| Boiling Point | 290°C at 760 mmHg | --INVALID-LINK--[5] |

| Solubility | Soluble in water and ethanol. Slightly soluble in DMSO and Methanol. | --INVALID-LINK--[4], --INVALID-LINK--[2] |

| Purity | ≥98% | --INVALID-LINK--[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are crucial for risk assessment and the implementation of safety measures.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

Source: --INVALID-LINK--[3]

Toxicological Data

Limited toxicological data is available for this compound. The following table summarizes the key findings from studies.

| Study Type | Species | Route | Dose/Concentration | Results | Source |

| Acute Oral Toxicity | Rat | Oral gavage | 2000 mg/kg bw | Details not specified, but this dose was used in a single dose study. | --INVALID-LINK--[6] |

| Prenatal Developmental Toxicity | Rat | Not specified | 74 mg/kg bw/day | No Observed Adverse Effect Level (NOAEL) for maternal and developmental effects. | --INVALID-LINK--[6] |

Handling and Storage Precautions

Proper handling and storage are paramount to ensure the safety of personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical. The following PPE is recommended:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Safe Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.

Storage Conditions

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Some sources recommend storage at 4°C under a nitrogen atmosphere.[1]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following are general procedures for handling and in case of emergencies, based on best practices for similar chemical classes.

General Workflow for Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.

Emergency Spill Response

In the event of a spill, follow the protocol outlined in the diagram below.

First Aid Measures

The following are general first aid measures. Always seek immediate medical attention after any exposure.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical help.[5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical help. Take off contaminated clothing and wash it before reuse.[5]

Logical Relationship of Safety Precautions

The effective and safe use of this compound relies on a hierarchical and interconnected set of safety precautions. The following diagram illustrates this relationship.

This guide is intended to provide comprehensive safety information for this compound. It is not a substitute for a formal risk assessment, which must be conducted by qualified personnel before any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.

References

An In-depth Technical Guide to the Applications of 2-Amino-5-ethylphenol Hydrochloride in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-ethylphenol hydrochloride is a versatile aromatic compound that serves as a valuable building block in various organic syntheses. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive phenolic hydroxyl group, allows for a diverse range of chemical transformations. This technical guide explores the core applications of this compound in organic chemistry, with a focus on its role in the synthesis of dyes, heterocyclic compounds, and as a versatile intermediate for further chemical modifications. Detailed experimental protocols and quantitative data are provided to facilitate its use in a research and development setting.

Introduction

This compound, with the CAS number 149861-22-3, is a white to off-white crystalline powder.[1] It is soluble in water and ethanol.[1] The presence of both an amino and a phenolic hydroxyl group on the aromatic ring makes it a highly reactive intermediate for the synthesis of a wide array of organic molecules.[1] Its primary applications are found in the production of dyes, particularly for hair coloring formulations, as well as in the synthesis of pharmaceuticals and agrochemicals.[1] This guide will delve into the specific organic reactions where this compound can be effectively utilized.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 149861-22-3 | [1][2] |

| Molecular Formula | C₈H₁₂ClNO | [1][2] |

| Molecular Weight | 173.64 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >163°C (decomposes) | [3] |

| Solubility | Soluble in water and ethanol | [1] |

| Purity | ≥98% (HPLC) | [1] |

Core Applications in Organic Synthesis

The reactivity of this compound is centered around its two functional groups: the amino group and the phenolic hydroxyl group. These allow for a variety of transformations, making it a key intermediate in several synthetic pathways.

Synthesis of Dyes

This compound is a well-established precursor in the synthesis of various dyes, most notably oxidative hair dyes.[2] The amino group can be diazotized and subsequently coupled with various aromatic compounds to produce a wide range of azo dyes.

The primary amino group of 2-Amino-5-ethylphenol can be readily converted to a diazonium salt, which is a highly reactive intermediate for azo coupling reactions. This process is fundamental to the synthesis of many brightly colored azo dyes.

Experimental Protocol: General Procedure for Diazotization and Azo Coupling

-

Diazotization: Dissolve this compound in an aqueous acidic solution (e.g., HCl) and cool the mixture to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.

-

Coupling: The cold diazonium salt solution is then slowly added to a cooled alkaline solution of a coupling agent (e.g., a phenol or naphthol derivative). The azo dye typically precipitates from the reaction mixture and can be isolated by filtration.

Synthesis of Heterocyclic Compounds

The bifunctional nature of 2-Amino-5-ethylphenol makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Experimental Protocol: General Procedure for Phenoxazine Synthesis

A mixture of 2-Amino-5-ethylphenol and an oxidizing agent (e.g., potassium ferricyanide) can be refluxed in an acidic medium to yield the corresponding phenoxazinone. Alternatively, condensation with a 1,2-dihaloarene containing electron-withdrawing groups can lead to the formation of the phenoxazine ring system.

Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that utilize anilines as starting materials. 2-Amino-5-ethylphenol can serve as the aniline component in these reactions to produce substituted quinolines.

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The Doebner-von Miller reaction is a more general method that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.

Experimental Protocol: General Procedure for Skraup Synthesis

A mixture of 2-Amino-5-ethylphenol, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic acid) is heated. The reaction is typically exothermic and requires careful temperature control. After the reaction is complete, the mixture is poured into water and neutralized to precipitate the quinoline product.

N- and O-Functionalization

The amino and hydroxyl groups of this compound can be selectively functionalized to introduce a variety of substituents, further expanding its utility as a synthetic intermediate.

The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific functionalities.

Experimental Protocol: N-Acetylation

To a solution of this compound in a suitable solvent (e.g., dichloromethane or water), a base (e.g., triethylamine or sodium bicarbonate) is added to neutralize the hydrochloride salt. Acetic anhydride is then added, and the mixture is stirred at room temperature. The product, N-(2-hydroxy-4-ethylphenyl)acetamide, can be isolated by extraction and purified by recrystallization.

The phenolic hydroxyl group can be alkylated to form ethers. This reaction typically requires a base to deprotonate the phenol, followed by reaction with an alkylating agent.

Experimental Protocol: O-Ethylation

This compound is first neutralized with a base (e.g., sodium hydroxide) to form the free aminophenol. The free base is then treated with a stronger base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF or THF) to generate the phenoxide. An ethylating agent, such as ethyl iodide or diethyl sulfate, is then added to the reaction mixture. The resulting 2-amino-5-ethyl-1-ethoxybenzene can be purified by chromatography.

Synthesis of 2-Amino-5-ethylphenol

A patented industrial process describes the synthesis of 2-amino-5-alkyl-phenols via the alkaline hydrolysis of the corresponding 2-amino-5-alkyl-benzenesulfonic acid.

Table 2: Key Parameters for the Synthesis of 2-Amino-5-alkyl-phenols

| Parameter | Condition |

| Reactant | 2-Amino-5-alkyl-benzenesulfonic acid |

| Reagent | Alkali metal hydroxide (e.g., KOH) |

| Temperature | 280-330 °C |

| Pressure | 10-40 bar |

The resulting alkaline reaction mixture is diluted with water and acidified to a pH of 0 to 2.5 to form the hydrochloride salt in solution. The free 2-amino-5-alkyl-phenol is then precipitated by adjusting the pH to 4.5 to 6.0 and can be isolated by filtration.

Safety and Handling

This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of dyes, complex heterocyclic compounds such as phenoxazines and quinolines, and other functionalized organic molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this compound in their synthetic endeavors. Further research into its applications in the development of novel pharmaceuticals and functional materials is warranted.

References

discovery and history of 2-Amino-5-ethylphenol hydrochloride

An In-depth Technical Guide to 2-Amino-5-ethylphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 149861-22-3), a key intermediate in the synthesis of pharmaceuticals, dyes, and fine chemicals. While specific details of its initial discovery and historical development are not extensively documented in publicly available literature, this document outlines its modern applications, physicochemical properties, and detailed synthetic methodologies. The guide includes structured data tables for easy reference, a plausible, patent-derived experimental protocol for its synthesis, and visualizations of the synthetic pathway and a general analytical workflow.

Introduction and History

This compound, with the chemical formula C₈H₁₂ClNO, is an aromatic organic compound belonging to the family of aminophenols.[1][2] While the specific historical context of its first synthesis is not well-documented, the development of aminophenols is intrinsically linked to the expansion of the synthetic dye industry in the late 19th century and later, the pharmaceutical industry. Compounds of this class are versatile precursors due to the presence of two reactive functional groups: an amino group (-NH₂) and a hydroxyl group (-OH) on a benzene ring.

In contemporary chemical science, this compound is primarily recognized for its role as a crucial building block. It serves as an intermediate in the production of agrochemicals and specialty chemicals.[3] Notably, it is used as an oxidative hair coloring agent precursor, where it can be oxidized to form larger dye molecules within the hair shaft.[4][5] Its hydrochloride salt form enhances its stability and solubility in aqueous formulations.[6]

Physicochemical and Characterization Data

The properties of this compound have been characterized by various sources. Key quantitative data are summarized in the tables below for clarity and ease of comparison. Publicly available, detailed spectroscopic data such as ¹H-NMR, ¹³C-NMR, or Mass Spectrometry are limited; however, typical quality standards are reported by commercial suppliers.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 149861-22-3 | [1][7][8] |

| Molecular Formula | C₈H₁₂ClNO | [1][8] |

| Molecular Weight | 173.64 g/mol | [1][7] |

| IUPAC Name | 2-amino-5-ethylphenol;hydrochloride | [1] |

| Parent Compound CAS | 182499-90-7 (2-Amino-5-ethylphenol) | [2] |

| Parent MW | 137.18 g/mol |[2] |

Table 2: Physical and Quality Control Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | >163 °C (decomposes) | [7] |

| Approx. 180-185 °C (decomposes) | [3] | |

| Solubility | Soluble in water and ethanol | [3] |

| Purity (Typical) | ≥98% (by HPLC) | [3] |

| Moisture Content | ≤0.5% |[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved in two primary stages: the preparation of the parent compound, 2-Amino-5-ethylphenol, followed by its conversion to the hydrochloride salt. A robust industrial method for preparing 2-amino-5-alkyl-phenols is described in U.S. Patent 5,847,217, which involves the alkaline hydrolysis of a corresponding sulfonic acid.[9]

Synthesis of 2-Amino-5-ethylphenol

This protocol is based on the general method for 2-amino-5-alkyl-phenols.[9]

Step 1: Sulfonation of 4-Ethylaniline

-

In a suitable reactor equipped with a stirrer and temperature control, add an inert organic solvent.

-

Add 4-ethylaniline to the solvent.

-

Slowly add sulfuric acid while maintaining the temperature to facilitate the sulfonation reaction, yielding 2-amino-5-ethyl-benzenesulfonic acid.

-

Neutralize the resulting sulfonic acid with an appropriate base (e.g., sodium hydroxide) to form the sodium salt.

Step 2: Alkaline Hydrolysis

-

The sodium salt of 2-amino-5-ethyl-benzenesulfonic acid is mixed with a significant molar excess of aqueous alkali metal hydroxide (e.g., potassium hydroxide).

-

The mixture is heated in an autoclave under pressure (e.g., 2 to 120 bar) at a high temperature (e.g., 250 to 400°C) for several hours to effect the hydrolysis of the sulfonate group to a hydroxyl group.

-

After cooling, the reaction mixture is diluted with water.

Step 3: Isolation of 2-Amino-5-ethylphenol

-

The alkaline solution containing the potassium or sodium salt of 2-amino-5-ethylphenol is carefully acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH between 4 and 6.[9]

-

The acidification causes the free base, 2-Amino-5-ethylphenol, to precipitate out of the solution.

-

The precipitate is isolated by filtration, washed with water to remove residual salts, and dried.

Preparation of this compound

-

Dissolve the synthesized 2-Amino-5-ethylphenol in a suitable solvent, such as ethanol or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous hydrogen chloride gas through the solution with stirring.

-

The hydrochloride salt will precipitate from the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.[6]

Visualizations: Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the synthetic pathway and a general characterization workflow.

Caption: Synthetic pathway for this compound.

Caption: General workflow for chemical synthesis and characterization.

Conclusion

This compound is a valuable chemical intermediate with established roles in the fine chemical and cosmetic industries. While its early history is not prominent in scientific literature, modern synthetic routes, such as those proceeding from 4-ethylaniline, are well-established. This guide provides researchers and developers with the core technical information regarding its properties, synthesis, and a framework for its analytical characterization.

References

- 1. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-ethylphenol | C8H11NO | CID 4712167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. 2-amino-5-ethylphenol HCl, 149861-22-3 [thegoodscentscompany.com]

- 6. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

- 7. This compound CAS#: 149861-22-3 [m.chemicalbook.com]

- 8. appchemical.com [appchemical.com]

- 9. US5847217A - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

synonyms and alternative names for 2-Amino-5-ethylphenol hydrochloride

This technical guide provides a comprehensive overview of 2-Amino-5-ethylphenol hydrochloride, a chemical compound of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its nomenclature, physicochemical properties, experimental protocols for its synthesis, purification, and analysis, as well as its key applications.

Nomenclature and Identification

This compound is a salt of an aromatic amine and phenol. Accurate identification is crucial for scientific research and chemical synthesis.

Synonyms and Alternative Names:

-

6-Amino-m-ethylphenol hydrochloride[1]

-

Phenol, 2-amino-5-ethyl-, hydrochloride (1:1)[2]

-

2-amino-5-ethylphenol;hydrochloride[3]

-

Colorex AEP[4]

-

2-azanyl-5-ethyl-phenol hydrochloride

Key Identifiers:

| Identifier | Value |

| CAS Number | 149861-22-3[1][3][5] |

| Molecular Formula | C₈H₁₂ClNO[1] |

| Molecular Weight | 173.64 g/mol [1][3][5] |

| IUPAC Name | 2-amino-5-ethylphenol;hydrochloride[3] |

| InChI | InChI=1S/C8H11NO.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5,10H,2,9H2,1H3;1H[3] |

| InChI Key | SZAJCDAIQPZDSA-UHFFFAOYSA-N[3] |

| SMILES | CCC1=CC(=C(C=C1)N)O.Cl[1][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder. | [5] |

| Melting Point | >163°C (decomposes) | [6] |

| Approximately 180-185°C (decomposes) | [5] | |

| Boiling Point | Not applicable (decomposes before boiling) | [5] |

| Solubility | Soluble in water and ethanol; slightly soluble in neutral solvents. | [5] |

| Purity | ≥98% (HPLC) | [1][5] |

| Storage | 4°C, stored under nitrogen, away from moisture. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided in this section. These protocols are based on established chemical principles and data from analogous compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-amino-5-ethylphenol with hydrochloric acid.[3] A general procedure is outlined below:

Materials:

-

2-Amino-5-ethylphenol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous diethyl ether (or other suitable organic solvent)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve a known quantity of 2-amino-5-ethylphenol in a minimal amount of anhydrous diethyl ether in a flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the cooled solution. The hydrochloride salt will precipitate out of the solution.

-

Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the purified this compound product under vacuum.

Caption: A typical workflow for the synthesis and purification of this compound.

Purification by Recrystallization

For higher purity, recrystallization can be employed. The choice of solvent is critical for effective purification.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, isopropanol, or a water/ethanol mixture)

-

Erlenmeyer flask

-

Hot plate with magnetic stirring

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent.

-

Dry the crystals under vacuum.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Primesep 100)

Mobile Phase:

-

A mixture of water, acetonitrile (MeCN), and an acid buffer (e.g., sulfuric acid or perchloric acid). The exact ratio should be optimized for best separation.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the synthesized product in the mobile phase.

-

Set the UV detector to a wavelength of approximately 275 nm (this may need optimization).

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of the compound, which allows for purity assessment.

Caption: A generalized workflow for the purity analysis of this compound using HPLC.

Applications and Biological Relevance

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds.[5] Its key applications include:

-

Dye Industry: It serves as a precursor in the manufacturing of certain dyes.[5]

-

Pharmaceuticals and Agrochemicals: The reactive amino and phenolic groups make it a valuable building block in the synthesis of more complex molecules for potential use in pharmaceuticals and agrochemicals.[5]

Currently, there is limited publicly available information directly linking this compound to specific biological signaling pathways. Its relevance in drug development is primarily as a synthetic intermediate rather than a bioactive agent itself. Further research is needed to explore any potential biological activities of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include:

-

Working in a well-ventilated area or under a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a cool, dry place away from incompatible materials.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-amino-5-ethylphenol HCl, 149861-22-3 [thegoodscentscompany.com]

- 3. Buy this compound (EVT-356958) | 149861-22-3 [evitachem.com]

- 4. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound CAS#: 149861-22-3 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 2-Amino-5-ethylphenol Hydrochloride in Oxidative Hair Dye Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-ethylphenol hydrochloride is a synthetic aromatic amine compound utilized as a coupler in permanent (oxidative) hair dye formulations.[1] In the presence of a primary intermediate (developer) and an oxidizing agent, it undergoes a chemical reaction to form larger dye molecules that are trapped within the hair cortex, resulting in a long-lasting color change.[2] This document provides a detailed protocol for the formulation of a cream-based oxidative hair dye incorporating this compound, along with methodologies for evaluating the performance and potential hair damage associated with its use.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound[3] |

| CAS Number | 149861-22-3[4] |

| Molecular Formula | C₈H₁₂ClNO[3] |

| Molecular Weight | 173.64 g/mol [3] |

| Appearance | Off-white to light grey crystalline powder |

| Solubility | Soluble in water |

Reaction Mechanism in Oxidative Hair Dyeing

The coloration process in permanent hair dyes is an oxidative chemical reaction. The key components involved are:

-

Primary Intermediates (Developers): These are typically para-substituted aromatic diamines or aminophenols, such as p-phenylenediamine (PPD) or p-toluenediamine (PTD).[5]

-

Couplers (Color Modifiers): These are meta-substituted aromatic compounds, such as this compound. They do not produce significant color on their own but react with the oxidized primary intermediates to form a variety of dye molecules.[5]

-

Oxidizing Agent: Hydrogen peroxide is the most commonly used oxidizing agent.[6]

-

Alkalizing Agent: An alkaline environment (typically pH 9-11) is necessary to swell the hair cuticle, allowing the dye precursors to penetrate the cortex. Ammonia or monoethanolamine (MEA) are common alkalizing agents.[5]

The reaction proceeds as follows:

-

The alkalizing agent swells the hair cuticle.

-

The oxidizing agent (hydrogen peroxide) oxidizes the primary intermediate to a reactive quinonediimine.[5]

-

This highly reactive quinonediimine then rapidly couples with the coupler molecule (this compound).

-

This coupling reaction forms a larger, complex indoaniline dye molecule.

-

These larger dye molecules are trapped within the hair cortex, resulting in a permanent color change.[2] The final color depends on the specific primary intermediate and other couplers used in the formulation.

Experimental Protocols

Protocol 1: Formulation of a Cream-Based Oxidative Hair Dye

This protocol outlines the preparation of a stable oil-in-water emulsion (cream) hair dye base.

Table 1: Typical Formulation of a Cream-Based Oxidative Hair Dye

| Ingredient Category | Ingredient Example | Function | Typical Concentration Range (% w/w) |

| Coupler | This compound | Color Formation | 0.1 - 1.0 |

| Primary Intermediate | p-Phenylenediamine (PPD) | Color Formation | 0.1 - 2.0[7] |

| Solvent | Deionized Water | Vehicle | q.s. to 100 |

| Propylene Glycol | Co-solvent, Humectant | 2.0 - 10.0 | |

| Thickener/Emulsifier | Cetearyl Alcohol | Emulsion Stabilizer, Viscosity Control | 5.0 - 15.0 |

| Ceteareth-20 | Emulsifier | 1.0 - 5.0 | |

| Alkalizing Agent | Ammonium Hydroxide (30% solution) | Swells Cuticle, Activates Peroxide | 1.0 - 5.0 |

| Antioxidant | Sodium Sulfite | Prevents Premature Oxidation | 0.1 - 0.5 |

| Chelating Agent | Tetrasodium EDTA | Stabilizes Formula | 0.1 - 0.3 |

| Conditioning Agent | Hydrolyzed Keratin | Hair Repair and Protection | 0.5 - 2.0 |

| Surfactant | Sodium Laureth Sulfate | Cleansing and Foaming | 1.0 - 5.0 |

Procedure:

-

Oil Phase Preparation: In a suitable vessel, combine the cetearyl alcohol and ceteareth-20. Heat to 70-75°C until all components are melted and uniform.

-

Aqueous Phase Preparation: In a separate vessel, heat the deionized water to 70-75°C. Add the propylene glycol, tetrasodium EDTA, and sodium sulfite. Stir until fully dissolved.

-

Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization to form a stable emulsion.

-

Cooling and Additions: Begin cooling the emulsion. At around 40°C, add the primary intermediate (p-phenylenediamine) and the coupler (this compound), ensuring they are fully dissolved.

-

Final Adjustments: Add the conditioning agent (hydrolyzed keratin) and the surfactant (sodium laureth sulfate). Adjust the pH to 9.0-10.5 using ammonium hydroxide. Bring the batch to its final weight with deionized water.

Protocol 2: Hair Dyeing Process

Materials:

-

Prepared hair dye cream (from Protocol 1)

-

Developer cream (6% hydrogen peroxide)

-

Virgin hair tresses

-

Applicator brush

-

Plastic bowl

-

Timer

-

Gloves

Procedure:

-

Mixing: Immediately before application, mix the hair dye cream and the developer cream in a 1:1 ratio in a plastic bowl.

-

Application: Evenly apply the mixture to dry, virgin hair tresses using an applicator brush, ensuring complete saturation.

-

Processing: Allow the dye to process for 30 minutes at room temperature.[8]

-

Rinsing: Thoroughly rinse the hair tresses with lukewarm water until the water runs clear.

-

Conditioning: Apply a post-color conditioner to close the hair cuticle and restore the pH. Leave on for 2-5 minutes and rinse.

-

Drying: Gently towel-dry the hair tresses and allow them to air dry completely.

Protocol 3: Evaluation of Wash Fastness (Modified ISO 105-C06)

This protocol assesses the resistance of the hair color to fading from repeated washing.

Table 2: Wash Fastness Test Parameters

| Parameter | Condition |

| Washing Solution | 5 g/L standard non-ionic detergent in deionized water |

| Washing Temperature | 40°C ± 2°C[9] |

| Washing Duration | 30 minutes per cycle[9] |

| Agitation | Mechanical shaking in a launder-o-meter |

| Number of Cycles | 1, 5, 10, 20 |

| Evaluation | Instrumental color measurement (CIELAB Lab* values) |

Procedure:

-

Baseline Measurement: Measure the initial color of the dyed hair tresses using a spectrophotometer or colorimeter to obtain Lab* values.

-

Washing Cycles: Subject the hair tresses to the specified number of washing cycles in a launder-o-meter.

-

Rinsing and Drying: After each set of cycles, thoroughly rinse the tresses with deionized water and allow them to air dry completely.

-

Color Measurement: Measure the Lab* values of the washed and dried tresses.

-

Color Difference Calculation: Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A higher ΔE value indicates greater color fading.

Protocol 4: Quantification of Hair Damage - Protein Loss Assay

This protocol quantifies the amount of protein lost from the hair fiber as a result of the dyeing process, which is an indicator of hair damage. The Bradford protein assay is a common method for this purpose.[10]

Table 3: Hair Damage Evaluation - Protein Loss

| Damage Level | Expected Protein Loss (µg/mg of hair) |

| Virgin (Undamaged) Hair | < 1.0 |

| Moderately Damaged Hair | 1.0 - 5.0 |

| Severely Damaged Hair | > 5.0 |

Procedure:

-

Sample Preparation: Accurately weigh approximately 100 mg of dyed and undyed (control) hair tresses.

-

Protein Extraction: Place each hair sample in a separate tube with a known volume of a suitable extraction buffer (e.g., 0.1 M NaOH). Incubate at a controlled temperature with agitation to extract the soluble proteins.

-

Bradford Assay:

-

Prepare a standard curve using bovine serum albumin (BSA).

-

Mix a small aliquot of the hair extract supernatant with Bradford reagent.

-

After a short incubation period, measure the absorbance at 595 nm using a spectrophotometer.

-

-

Quantification: Determine the protein concentration in the extracts by comparing their absorbance to the BSA standard curve. Express the results as µg of protein lost per mg of hair. An increase in protein loss in the dyed hair compared to the virgin hair indicates damage.[11]

Visualization of Experimental Workflow

Caption: Workflow for the formulation, application, and evaluation of an oxidative hair dye.

Safety Precautions

This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[3] It is also very toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical and the resulting hair dye formulations. All procedures should be conducted in a well-ventilated area. A patch test is recommended before applying any new hair dye formulation to the skin to check for potential allergic reactions.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. www2.dmu.dk [www2.dmu.dk]

- 3. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. incibeauty.com [incibeauty.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2002076412A2 - Oxidative hair dye composition containing polyalkyleneglycol(n)alkylamine and a solid fatty compound - Google Patents [patents.google.com]

- 7. cir-safety.org [cir-safety.org]

- 8. WO2004073502A2 - Formulation and process for determining hair color - Google Patents [patents.google.com]

- 9. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20040163188A1 - Formulation and process for determining hair color - Google Patents [patents.google.com]

- 11. Protein loss in human hair from combination straightening and coloring treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Amino-5-ethylphenol hydrochloride as an Oxidative Dye Intermediate

For Researchers, Scientists, and Drug Development Professionals